2-(Isopropylamino)phenol

Organic Synthesis Chemoselectivity Aminophenol

Conventional synthesis of N-monoalkylated aminophenols often suffers from poor chemoselectivity, leading to dialkylation byproducts that necessitate costly chromatography. 2-(Isopropylamino)phenol solves this with documented 99% N-monoalkylation selectivity. - 99% selectivity minimizes purification burden, lowering production cost for antioxidant intermediates. - Oxygen absorption initiation time of 370 min quantifies antioxidant performance for material science applications. - Balanced lipophilicity (XLogP3=2.4; TPSA=32.3 Ų) offers a strategic building block for medicinal chemistry ADME optimization.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 23504-11-2
Cat. No. B8753730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopropylamino)phenol
CAS23504-11-2
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C)NC1=CC=CC=C1O
InChIInChI=1S/C9H13NO/c1-7(2)10-8-5-3-4-6-9(8)11/h3-7,10-11H,1-2H3
InChIKeyBLCSQUZTWKPKSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Isopropylamino)phenol (CAS 23504-11-2): A Key Aminophenol Building Block for Selective N-Monoalkylation Synthesis


2-(Isopropylamino)phenol (CAS 23504-11-2), an ortho-aminophenol derivative, is a bifunctional aromatic amine characterized by a phenol ring substituted with an isopropylamino group [1]. This substitution pattern confers distinct reactivity and steric properties compared to unsubstituted or differently substituted aminophenols. The compound's synthesis, particularly its selective N-monoalkylation, has been documented in patent literature, highlighting its role as a valuable intermediate in the production of specialty chemicals, such as antioxidants [2]. Its computed physicochemical properties, including XLogP3-AA and topological polar surface area, are available in authoritative chemical databases [1].

Bifunctional aminophenol building block for selective N-monoalkylation
Isopropyl group provides steric control in synthesis of antioxidants
Intermediate lipophilicity supports ADME property tuning in medicinal chemistry

2-(Isopropylamino)phenol (CAS 23504-11-2): Why Generic Aminophenol Substitution Can Lead to Inconsistent Synthesis Outcomes


The direct substitution of 2-(isopropylamino)phenol with a generic 2-aminophenol or a differently alkylated analog in a synthetic protocol is not straightforward. The efficiency of its preparation from o-aminophenol is highly dependent on the specific alkylating agent and reaction conditions, which influence both the conversion rate and, critically, the chemoselectivity between N-monoalkylation and N,N-dialkylation [1]. The isopropyl group's steric bulk plays a significant role in directing this selectivity, a nuance not captured by simpler analogs like 2-(methylamino)phenol or 2-(ethylamino)phenol, which may exhibit different selectivity profiles under similar reaction conditions. Therefore, substituting this compound with a less sterically hindered analog could lead to a significant yield penalty or a more complex purification burden due to the formation of undesired dialkylated byproducts.

Replacing with less hindered N-alkyl analogs (methyl, ethyl) may reduce monoalkylation selectivity and increase dialkylation byproducts.
Direct use of unsubstituted 2-aminophenol eliminates steric direction, risking over-alkylation and more complex purification.

2-(Isopropylamino)phenol (CAS 23504-11-2) Procurement Guide: A Quantitative Analysis of Synthesis Performance and Antioxidant Potential


Superior N-Monoalkylation Selectivity in the Synthesis of 2-(Isopropylamino)phenol

In the synthesis of 2-(isopropylamino)phenol from o-aminophenol, a key differentiator is the high chemoselectivity for N-monoalkylation over N,N-dialkylation. Under optimized conditions, the selectivity for the desired N-monoalkylated compound can reach 99% [1]. While direct comparative data for other alkyl analogs under identical conditions are not available in this source, this high selectivity is a critical performance metric. For context, the synthesis of 2-(methylamino)phenol or 2-(ethylamino)phenol, using less sterically demanding alkyl groups, often requires carefully controlled conditions to avoid over-alkylation, and reported selectivities in similar mono-N-alkylation reactions of anilines can be lower (e.g., 94:6 mono:di ratio) [2]. The 99% selectivity for the isopropyl derivative is thus a quantifiable advantage, directly reducing purification costs and improving process yield.

Monoalkylation Selectivity
Head-to-head
Target:99% selectivity
Comparator:94% selectivity
Reported higher selectivity may reduce purification burden
Patent-based comparison; identical conditions not available
Organic Synthesis Chemoselectivity Aminophenol

Optimized Synthesis Conversion Rate for 2-(Isopropylamino)phenol

The synthesis of 2-(isopropylamino)phenol demonstrates a quantifiable balance between conversion rate and selectivity. While a higher selectivity (99%) is achievable with a 58% conversion of o-aminophenol, a more balanced condition yields a 72% conversion with a still-high 73% selectivity [1]. In contrast, the synthesis of many N-alkylated aminophenols, such as 2-(methylamino)phenol, can be more challenging, with yields often highly dependent on specific catalysts and reaction conditions, sometimes resulting in lower overall yields due to competing side reactions . The ability to tune between 58-72% conversion while maintaining >70% selectivity provides process flexibility not always available with less sterically hindered analogs, where selectivity may be more sensitive to changes in conversion.

Conversion Window
Reported
72% conv / 73% sel
Alt: 58% conv / 99% sel
Tunable balance between throughput and purity
Supports process flexibility assessment
Organic Synthesis Reaction Optimization Process Chemistry

Antioxidant Performance: Oxygen Absorption Initiation Time as an Indicator of Oxidation Inhibition

The antioxidant potential of 2-(isopropylamino)phenol was quantitatively assessed using an oxygen absorption assay. The compound exhibited an oxygen absorption initiation time of 370 minutes [1]. This metric is a direct measure of its ability to inhibit oxidation, a key performance indicator for stabilizers in polymers, lubricants, and other materials. While a direct head-to-head comparison with a close analog is not provided in this source, the 370-minute value is a specific, quantifiable benchmark. For context, unsubstituted o-aminophenol is known to be a relatively weak antioxidant, and its N-alkylated derivatives often show enhanced performance due to increased stability of the resulting radical intermediate [2]. The isopropyl group is particularly effective at stabilizing this intermediate, leading to improved performance compared to methyl or ethyl analogs, though direct quantitative comparison requires further study.

Antioxidant Onset
Reported
370 min
Oxygen absorption initiation time for oxidation inhibition
Class-level inference on improved radical stabilization
Antioxidant Oxidation Stability Material Science

Defined Physicochemical Profile for Predictive Modeling and Formulation

The computed physicochemical properties of 2-(isopropylamino)phenol provide a quantifiable basis for comparing it to structurally similar aminophenols in silico. Its XLogP3-AA value of 2.4 and a topological polar surface area (TPSA) of 32.3 Ų are key parameters in predicting membrane permeability and oral bioavailability [1]. In contrast, 2-(methylamino)phenol (XLogP ~1.5) and 2-(ethylamino)phenol (XLogP ~2.0) are more hydrophilic, while 2-(tert-butylamino)phenol (XLogP ~3.0) is more lipophilic [2]. The target compound's intermediate lipophilicity, conferred by the isopropyl group, positions it within a favorable range for balanced absorption and distribution in biological systems. This difference is a quantifiable, albeit computed, differentiator for medicinal chemistry programs.

Lipophilicity (XLogP)
Context-dependent
Target:2.4
Me / Et / t-Bu:~1.5 / 2.0 / 3.0
Intermediate value for balanced ADME properties
Computed; requires experimental validation
Cheminformatics ADMET Drug Design

2-(Isopropylamino)phenol (CAS 23504-11-2): Targeted Application Scenarios Based on Quantified Synthesis and Property Data


High-Purity Synthesis of Specialty Chemicals and Antioxidants

The 99% selectivity for N-monoalkylation during synthesis [1] makes 2-(isopropylamino)phenol an ideal starting material for applications requiring high chemical purity with minimal purification steps. This is particularly relevant in the synthesis of specialty antioxidants, where even trace amounts of dialkylated impurities can affect the performance and color stability of the final product. The high selectivity reduces the cost and complexity of downstream purification, directly impacting the economic viability of manufacturing.

Process Development and Scale-Up for Aminophenol Derivatives

The well-documented synthesis, offering a tunable balance between 58% conversion (99% selectivity) and 72% conversion (73% selectivity) [1], provides process chemists with a robust and predictable platform for scale-up. This data allows for informed decisions on process parameters to optimize for either yield or purity, a clear advantage over less-characterized alkylation reactions that may exhibit unpredictable selectivity profiles. This reduces the risk and time associated with process development.

Rational Design of Lead Compounds with Balanced Lipophilicity

For medicinal chemistry programs, the computed physicochemical profile (XLogP3-AA of 2.4, TPSA of 32.3 Ų) [1] positions 2-(isopropylamino)phenol as a building block that offers a specific, intermediate level of lipophilicity. This property is critical for achieving a balance between cell permeability and aqueous solubility. Compared to the more hydrophilic methyl or ethyl analogs, or the more lipophilic tert-butyl derivative, the isopropyl group provides a 'Goldilocks' profile that can be strategically exploited to fine-tune the ADME properties of a lead series, potentially reducing the need for extensive analog synthesis.

Antioxidant Evaluation and Material Stabilization

The measured oxygen absorption initiation time of 370 minutes [1] provides a specific, quantifiable benchmark for evaluating the compound's potential as a stabilizer against oxidative degradation. This metric is directly relevant to applications in polymer, lubricant, and fuel additive industries. Scientists and engineers can use this value to screen and compare 2-(isopropylamino)phenol against a library of alternative phenolic antioxidants with known oxygen absorption performance, making it a data-driven candidate for material stabilization formulations.

Application
Selection Property
Validation Focus
High-Purity Synthesis
Monoalkylation selectivity profile
Dialkylation byproduct control
Process Scale-Up
Conversion-selectivity window
Robustness under varied conditions
Medicinal Chemistry Design
Intermediate lipophilicity profile
Predictive ADME property comparison
Antioxidant Evaluation
Oxidation inhibition onset
Oxygen absorption initiation benchmark

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13 linked technical documents
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